molecular formula C13H10O4 B8691708 Benzyl 6-oxopyran-3-carboxylate CAS No. 61752-10-1

Benzyl 6-oxopyran-3-carboxylate

Cat. No. B8691708
Key on ui cas rn: 61752-10-1
M. Wt: 230.22 g/mol
InChI Key: VMJBTCOZXQSHLC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09096527B2

Procedure details

A solution of coumalic acid (1.2 g, 8.57 mmol) in DCM (20 mL) and THF (20 mL) was treated with 4-dimethylaminopyridine (0.105 g, 0.857 mmol). The reaction was stirred under nitrogen at 23° C. After 15 min, benzyl alcohol (0.886 mL, 8.57 mmol) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (1.642 g, 8.57 mmol) were added, and the stirring was continued. After 5 h, the solution was diluted with DCM (200 mL) and the mixture was washed with water (150 mL), dried over MgSO4, concentrated in vacuo and purified by silica gel chromatography (eluent: 5-25% EtOAc/hexane), affording the title compound as a white solid. 1H NMR (400 MHz, CDCl3) δ ppm 8.32 (s, 1H), 7.80 (dd, J=9.78, 2.15 Hz, 1H), 7.33-7.48 (m, 5H), 6.33 (d, J=9.78 Hz, 1H), 5.31 (s, 2H). MS (ESI, positive ion) m/z: 231.1 (M+H).
Quantity
1.2 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0.105 g
Type
catalyst
Reaction Step One
Quantity
0.886 mL
Type
reactant
Reaction Step Two
Quantity
1.642 g
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH:1]1[C:7]([C:8]([OH:10])=[O:9])=[CH:6][O:5][C:3](=[O:4])[CH:2]=1.[CH2:11](O)[C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1.Cl.CN(C)CCCN=C=NCC>C(Cl)Cl.C1COCC1.CN(C)C1C=CN=CC=1>[O:4]=[C:3]1[CH:2]=[CH:1][C:7]([C:8]([O:10][CH2:11][C:12]2[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=2)=[O:9])=[CH:6][O:5]1 |f:2.3|

Inputs

Step One
Name
Quantity
1.2 g
Type
reactant
Smiles
C1=CC(=O)OC=C1C(=O)O
Name
Quantity
20 mL
Type
solvent
Smiles
C(Cl)Cl
Name
Quantity
20 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
0.105 g
Type
catalyst
Smiles
CN(C1=CC=NC=C1)C
Step Two
Name
Quantity
0.886 mL
Type
reactant
Smiles
C(C1=CC=CC=C1)O
Name
Quantity
1.642 g
Type
reactant
Smiles
Cl.CN(CCCN=C=NCC)C
Step Three
Name
Quantity
200 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
23 °C
Stirring
Type
CUSTOM
Details
The reaction was stirred under nitrogen at 23° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
After 5 h
Duration
5 h
WASH
Type
WASH
Details
the mixture was washed with water (150 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
purified by silica gel chromatography (eluent: 5-25% EtOAc/hexane)

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
O=C1OC=C(C=C1)C(=O)OCC1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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